1-(2-苄基-4-甲基-1,3-噻唑-5-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

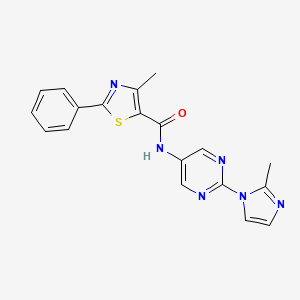

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They are a basic scaffold found in many natural compounds such as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones . Thiazoles have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Synthesis Analysis

Thiazoles can be synthesized through condensation reactions and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles . The synthesis of thiazole-based compounds often involves modification at different positions to generate new molecules with potent biological activities .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are a basic scaffold found in many natural compounds and various synthetic drugs . They appear in the bacitracin, penicillin antibiotics, and various synthetic drugs as short-acting sulfa drug sulfathiazole .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学研究应用

Antioxidant Properties

Thiazoles, including 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone , have been investigated for their antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing various diseases. Researchers explore the compound’s ability to scavenge reactive oxygen species (ROS) and maintain cellular health .

Analgesic and Anti-Inflammatory Effects

Thiazole derivatives exhibit promising analgesic and anti-inflammatory properties. These compounds may modulate pain pathways and reduce inflammation by inhibiting pro-inflammatory mediators. Investigating the effects of 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone on pain and inflammation pathways could yield valuable insights .

Antimicrobial and Antifungal Activity

Thiazoles have been studied as potential antimicrobial and antifungal agents. Researchers explore their efficacy against bacterial and fungal pathogens. Investigate the compound’s ability to inhibit microbial growth and assess its potential for drug development .

Antiviral Properties

Given the global importance of antiviral drugs, thiazole derivatives are evaluated for their antiviral activity. Investigate whether 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone shows any inhibitory effects against specific viruses, such as herpesviruses or influenza viruses .

Diuretic Effects

Thiazoles may influence renal function and fluid balance. Explore whether 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone exhibits diuretic properties by enhancing urine production and sodium excretion .

Anticonvulsant Potential

Thiazole derivatives have been investigated for their anticonvulsant effects. Researchers study their ability to modulate neuronal excitability and prevent seizures. Assess whether 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone shows promise as an anticonvulsant agent .

Neuroprotective Activity

Neuroprotection is crucial for preventing neurodegenerative diseases. Investigate whether the compound has any neuroprotective effects, such as preserving neurons, enhancing synaptic plasticity, or reducing oxidative stress in the brain .

Antitumor and Cytotoxic Potential

Thiazoles, including 1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethanone , have been studied for their antitumor and cytotoxic properties. Researchers assess their impact on cancer cell viability, apoptosis, and tumor growth inhibition. Investigate whether this compound holds promise as an anticancer agent .

作用机制

The mechanism of action of thiazole derivatives can vary widely depending on their structure and the target they interact with. For example, some thiazole derivatives have been found to have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

未来方向

属性

IUPAC Name |

1-(2-benzyl-4-methyl-1,3-thiazol-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-9-13(10(2)15)16-12(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDVFVZVSSJRPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CC2=CC=CC=C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![12-Chloro-10-(morpholin-4-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2676972.png)

![9-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2676975.png)

![6-chloro-N2-[3-chloro-4-(2,2,2-trifluoroethoxy)phenyl]pyridine-2,5-dicarboxamide](/img/structure/B2676985.png)